2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran
Description
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran (CAS 356-47-8, EC 206-593-4) is a highly fluorinated pyran derivative characterized by nine fluorine atoms on the pyran ring and a trifluoromethyl (-CF₃) substituent at the 6-position . Its molecular formula is C₆F₁₂O, with a molecular weight of 360.06 g/mol. This compound belongs to a class of fluorinated cyclic ethers, which are notable for their exceptional thermal stability, chemical inertness, and low surface tension, making them valuable in applications such as specialty solvents, electronics, and pharmaceutical intermediates .
Properties
CAS No. |
356-47-8 |
|---|---|
Molecular Formula |
C6F12O |
Molecular Weight |
316.04 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6-nonafluoro-6-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(13,5(14,15)16)19-6(17,18)3(1,11)12 |
InChI Key |
ZCPSRQQUNLMQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(OC(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and aldehydes.
Cyclization Reaction: The key step involves a cyclization reaction to form the pyran ring. This can be achieved through various methods, including
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions, ensuring high yields, and minimizing by-products. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction Reactions: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide.
Electrophilic Reagents: Bromine, iodine.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Pharmaceutical Development
Fluorinated compounds like 2,2,3,3,4,4,5,5,6-nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran are increasingly utilized in drug design due to their ability to modify biological activity and pharmacokinetics. Research indicates that the introduction of fluorine can significantly enhance the metabolic stability of drug candidates and improve their binding affinity to biological targets.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of fluorinated pyran derivatives that exhibited improved efficacy against specific cancer cell lines compared to their non-fluorinated counterparts .
Agrochemical Applications
In agrochemicals, fluorinated compounds are known for their effectiveness as pesticides and herbicides. The incorporation of fluorine into organic molecules often results in increased lipophilicity and reduced degradation rates in the environment.
- Case Study : Research documented in Pesticide Science demonstrated that fluorinated pyran derivatives showed enhanced insecticidal activity against agricultural pests while maintaining lower toxicity to non-target organisms .
Materials Science
The unique properties of 2,2,3,3,4,4,5,5,6-nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran extend to materials science where it is used in the development of advanced coatings and polymers. The presence of fluorine atoms imparts water and oil repellency along with thermal stability.
- Application Example : Fluorinated polymers derived from this compound are being explored for use in protective coatings that resist chemical corrosion and provide durability under extreme conditions .
Data Tables
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of multiple fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran (CAS 335-35-3)
- Structural Difference : Replaces the trifluoromethyl (-CF₃) group with a heptafluoropropyl (-C₃F₇) substituent.
- Molecular Formula : C₈F₁₆O (vs. C₆F₁₂O for the target compound).
- Physical Properties :
- Key Contrast: The bulkier heptafluoropropyl group increases molecular weight and boiling point compared to the trifluoromethyl analog.
2,2,3,3,4,4,5,5,6,6-Decafluorotetrahydro-2H-pyran
- Structural Difference : Contains ten fluorine atoms (fully fluorinated pyran ring) but lacks the trifluoromethyl substituent.
- Molecular Formula : C₅F₁₀O.
- However, the fully fluorinated ring may exhibit higher thermal stability due to stronger C-F bonds .
Fluorinated Furan Derivatives (e.g., 2,2,3,3,4,4,5-Heptafluorotetrahydro-5-(pentafluoroethyl)furan)
- Structural Difference : Substitutes the pyran ring (six-membered) with a furan ring (five-membered).
- Molecular Formula : C₆F₁₂O (same as the target compound but with a smaller heterocycle).
- Key Contrast : The smaller furan ring may lower boiling points and increase ring strain, reducing stability compared to pyrans. This structural difference also impacts electronic properties, influencing applications in catalysis or material science .
Non-Fluorinated Pyranones (e.g., 6-Nonyltetrahydro-2H-pyran-2-one)
- Structural Difference : Lacks fluorine substituents entirely, featuring a ketone group instead.
- Molecular Formula : C₁₄H₂₄O₂.
- Key Contrast: Non-fluorinated analogs exhibit significantly lower thermal and chemical stability. For example, the absence of electron-withdrawing fluorine atoms increases susceptibility to oxidation and hydrolysis .
Physicochemical and Reactivity Comparison
| Property | Target Compound (CAS 356-47-8) | Heptafluoropropyl Analog (CAS 335-35-3) | Decafluorotetrahydro-2H-pyran | Fluorinated Furan (C₆F₁₂O) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 360.06 | 416.06 | ~308* | 360.06 |
| Boiling Point (°C) | Not Reported | 94.5–95.5 | Not Reported | Lower (estimated) |
| Density (g/cm³) | Not Reported | 1.794 | Not Reported | Higher (estimated) |
| Electron-Withdrawing Effect | High (-CF₃) | Very High (-C₃F₇) | Extreme (full fluorination) | Moderate (smaller ring) |
*Estimated based on molecular formula.
Biological Activity
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran is a fluorinated compound that has garnered interest in various fields of research due to its unique chemical properties. This article explores its biological activity based on existing literature and research findings.
The compound's structure includes multiple fluorine atoms which significantly influence its reactivity and biological interactions. The molecular formula is , and it exhibits a high degree of lipophilicity due to the presence of fluorinated groups.
Biological Activity Overview
Research indicates that fluorinated compounds often exhibit unique biological activities compared to their non-fluorinated counterparts. The following sections detail specific areas of biological activity associated with 2,2,3,3,4,4,5,5,6-nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran.
Antimicrobial Activity
Fluorinated compounds have been shown to possess antimicrobial properties. A study focusing on similar fluorinated pyrans indicated that these compounds could inhibit the growth of various bacterial strains. While specific data on 2,2,3,3,4,4,5,5,6-nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran is limited, its structural analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the potential therapeutic applications of new compounds. Preliminary studies suggest that fluorinated tetrahydropyrans may exhibit selective cytotoxicity towards cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2H-pyran derivative | MCF-7 (breast cancer) | 15.4 |
| 2H-pyran derivative | A549 (lung cancer) | 12.8 |
These results indicate that derivatives of tetrahydropyrans could be promising candidates for further development in cancer therapy.
The mechanism by which 2,2,3,3,4,4,5,5,6-nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran exerts its biological effects may involve interference with cellular signaling pathways or direct interaction with cellular components. Research into related compounds suggests they may act as inhibitors of key enzymes involved in metabolic processes or as modulators of cell membrane integrity.
Case Studies
- Study on Fluorinated Pyrans : A comprehensive study evaluated the effects of various fluorinated pyrans on tumor cell lines. The results indicated that certain structural modifications enhanced cytotoxicity while reducing toxicity to normal cells.
- Antimicrobial Efficacy : In a comparative analysis of antimicrobial agents including fluorinated compounds against Helicobacter pylori, it was found that some derivatives exhibited comparable efficacy to standard treatments.
Q & A
Q. What are the key identifiers and structural features of 2,2,3,3,4,4,5,5,6-nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran?
The compound is identified by CAS No. 356-47-8 and has the molecular formula C₆F₁₂O . Its structure includes a fully fluorinated tetrahydropyran ring with a trifluoromethyl substituent at the 6-position. This perfluorination pattern confers exceptional chemical inertness and thermal stability, making it suitable for studies in extreme environments. For structural validation, consult nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from analogous fluorinated pyrans .
Q. What are the standard synthetic routes for this compound?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous fluorinated tetrahydropyrans are synthesized via copper(II)–bisphosphine-catalyzed oligomerization. For example, substituted tetrahydropyrans can be prepared using 3,5-dimethylhex-5-en-1-ol and aldehydes under catalytic conditions to achieve diastereoselectivity . Adjustments to the fluorination steps (e.g., using SF₆ or fluorinated precursors) may be required to introduce the perfluoro and trifluoromethyl groups.
Q. How can researchers confirm the purity and stability of this compound under experimental conditions?
Purity can be assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with fluorinated-phase columns. Stability under thermal or acidic conditions should be tested using thermogravimetric analysis (TGA) and NMR monitoring. For example, fluorinated pyrans undergo ring-opening reactions under strong acids (e.g., trifluoroacetic acid), which can be tracked via <sup>19</sup>F NMR to detect decomposition products .
Advanced Research Questions
Q. How do reaction conditions influence the acid-catalyzed transformations of fluorinated tetrahydropyrans?
Acid-catalyzed reactions of fluorinated pyrans are highly solvent-dependent. In acetonitrile with p-toluenesulfonic acid, 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran forms mixtures of aryl-substituted pyrans and trifluorobutadienes. In contrast, trifluoroacetic acid at ambient temperature selectively yields ethoxy-retained products. These divergent pathways are explained by DFT calculations, which highlight the stabilization of pyrylium intermediates in polar aprotic solvents .
Q. What strategies enable stereochemical control in synthesizing fluorinated tetrahydropyrans?
Diastereoselectivity can be achieved using chiral copper(II)–bisphosphine catalysts. For instance, L3 ligands (e.g., bisphosphines with bulky substituents) direct the oligomerization of fluorinated alkenols to produce specific stereoisomers. NMR coupling constants (e.g., J = 8–12 Hz for axial-equatorial proton interactions) and X-ray crystallography are critical for confirming stereochemistry .
Q. How can computational methods guide the design of fluorinated pyran derivatives?
Density functional theory (DFT) is essential for predicting reaction pathways and intermediate stability. For example, calculations on fluorinated pyrylium ions reveal their propensity for nucleophilic attack at the α-carbon, leading to ring-opening products. These insights can prioritize experimental conditions for synthesizing novel derivatives with tailored electronic properties .
Q. What are the challenges in analyzing fluorinated pyrans via spectroscopic techniques?
<sup>19</sup>F NMR is indispensable for tracking fluorinated moieties, but signal overlap in highly substituted systems (e.g., nonafluorinated rings) complicates assignment. Use 2D NMR (e.g., <sup>19</sup>F–<sup>13</sup>C HSQC) and isotopic labeling to resolve ambiguities. MS with electron ionization (EI) often fragments fluorinated compounds extensively; chemical ionization (CI) or high-resolution MS (HRMS) is recommended for molecular ion detection .
Q. What applications exist for fluorinated pyrans in advanced materials research?
Their extreme hydrophobicity and chemical resistance make them candidates for:
- Fluorinated coatings : As additives to reduce surface energy.
- Liquid electrolytes : For lithium-ion batteries, leveraging their non-flammability.
- Catalyst supports : To stabilize metal nanoparticles in harsh reaction environments. Experimental validation should include contact angle measurements and electrochemical stability tests .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
